Cas no 121246-93-3 (1-(3-aminopyrazin-2-yl)ethan-1-one)
1-(3-aminopyrazin-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Aminopyrazin-2-yl)ethanone
- 1‐(3‐AMINOPYRAZIN‐2‐YL)ETHANONE
- 2-Amino-3-acetylpyrazine
- Ethanone,1-(3-amino-2-pyrazinyl)-
- 1-(3-AMINOPYRAZINYL)-ETHANONE
- 2-acetyl-3-aminopyrazine
- 3-aminopyrazine-2carboxylic acid o-toluamide
- AK-75983
- CTK8G6872
- ETHANONE, 1-(3-AMINOPYRAZINYL)-
- PB17764
- SureCN3292931
- 1-(3-Aminopyrazin-2-yl)ethan-1-one
- Ethanone, 1-(3-aminopyrazinyl)- (9CI)
- CS-0054768
- DTXSID90665824
- AKOS006304135
- SCHEMBL3292931
- 2-acetyl-aminopyrazine
- MFCD10697757
- DS-15947
- 121246-93-3
- P10974
- 1-(3-aminopyrazin-2-yl)ethan-1-one
-
- MDL: MFCD10697757
- Inchi: 1S/C6H7N3O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3,(H2,7,9)
- InChI Key: BINLYLSVKLIJDA-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(N)=NC=CN=1
Computed Properties
- Exact Mass: 137.05901
- Monoisotopic Mass: 137.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 68.9Ų
Experimental Properties
- PSA: 68.87
1-(3-aminopyrazin-2-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM167989-100mg |
2-Amino-3-acetylpyrazine |
121246-93-3 | 95%+ | 100mg |
$381 | 2021-08-05 | |
| Chemenu | CM167989-250mg |
2-Amino-3-acetylpyrazine |
121246-93-3 | 95%+ | 250mg |
$741 | 2021-08-05 | |
| Chemenu | CM167989-1g |
2-Amino-3-acetylpyrazine |
121246-93-3 | 95%+ | 1g |
$1271 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E88590-1g |
1-(3-Aminopyrazin-2-yl)ethanone |
121246-93-3 | 98% | 1g |
¥7052.0 | 2023-09-07 | |
| Alichem | A099002061-1g |
1-(3-Aminopyrazin-2-yl)ethanone |
121246-93-3 | 95% | 1g |
$620.10 | 2023-09-04 | |
| Chemenu | CM167989-1g |
2-Amino-3-acetylpyrazine |
121246-93-3 | 95%+ | 1g |
$977 | 2023-03-04 | |
| Chemenu | CM167989-100mg |
2-Amino-3-acetylpyrazine |
121246-93-3 | 95%+ | 100mg |
$293 | 2023-03-04 | |
| Chemenu | CM167989-250mg |
2-Amino-3-acetylpyrazine |
121246-93-3 | 95%+ | 250mg |
$489 | 2023-03-04 | |
| abcr | AB253466-250 mg |
1-(3-Aminopyrazin-2-yl)ethanone; . |
121246-93-3 | 250 mg |
€348.00 | 2023-07-20 | ||
| abcr | AB253466-1 g |
1-(3-Aminopyrazin-2-yl)ethanone; . |
121246-93-3 | 1 g |
€809.00 | 2023-07-20 |
1-(3-aminopyrazin-2-yl)ethan-1-one Suppliers
1-(3-aminopyrazin-2-yl)ethan-1-one Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1-(3-aminopyrazin-2-yl)ethan-1-one
Introduction to 1-(3-aminopyrazin-2-yl)ethan-1-one (CAS No. 121246-93-3)
1-(3-aminopyrazin-2-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 121246-93-3, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic ketone derivative has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the synthesis of various bioactive molecules. The presence of both an amine and a ketone functionality within its molecular structure makes it a promising candidate for further functionalization, enabling the development of novel therapeutic agents.
The compound belongs to the pyrazine family, a class of nitrogen-containing heterocycles that are widely recognized for their biological activity. Pyrazines exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 1-(3-aminopyrazin-2-yl)ethan-1-one, particularly the amine group at the 3-position of the pyrazine ring, contributes to its unique reactivity and potential applications in drug design.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazine derivatives. Research studies have demonstrated that modifications at the 3-position of the pyrazine ring can significantly influence the biological activity of these compounds. For instance, studies have shown that substituents such as amines can enhance binding affinity to target proteins, thereby increasing therapeutic efficacy. This underscores the importance of 1-(3-aminopyrazin-2-yl)ethan-1-one as a building block for developing new drugs.
The synthesis of 1-(3-aminopyrazin-2-yl)ethan-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrazines and ketones, followed by functional group transformations to introduce the desired substituents. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to achieve optimal results.
One of the most compelling aspects of 1-(3-aminopyrazin-2-yl)ethan-1-one is its role as a precursor in the synthesis of more complex molecules. For example, it can be used to prepare chiral derivatives that exhibit enantioselective binding to biological targets. This is particularly relevant in the development of enantiomerically pure drugs, where small differences in molecular structure can lead to significant variations in pharmacological activity.
Recent advancements in computational chemistry have further enhanced the utility of 1-(3-aminopyrazin-2-yl)ethan-1-one. Molecular modeling studies have been conducted to predict the binding interactions between this compound and various biological targets, providing insights into its potential therapeutic applications. These studies have identified several promising scaffolds for drug development, highlighting the importance of 1-(3-aminopyrazin-2-yl)ethan-1-one in medicinal chemistry.
The pharmaceutical industry has also shown interest in 1-(3-aminopyrazin-2-yl)ethan-1-one due to its potential as an intermediate in the production of antiviral and anticancer agents. For instance, derivatives of this compound have been investigated for their ability to inhibit viral proteases and kinases, which are crucial targets in antiviral therapy. Similarly, modifications at the ketone functionality have led to the discovery of novel compounds with potent anticancer properties.
In conclusion, 1-(3-aminopyrazin-2-ylolethanone (CAS No. 12124693)) represents a versatile and highly valuable compound in pharmaceutical research. Its unique structural features and reactivity make it an excellent candidate for further exploration in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design and synthesis of next-generation therapeutics.
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